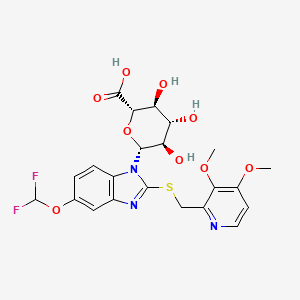

Pantoprazole sulfide-B-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pantoprazole is a proton pump inhibitor (PPI) widely studied for its efficacy in reducing gastric acid secretion. It belongs to the class of substituted benzimidazoles, which inhibit the gastric H+/K(+)-ATPase enzyme, essential for acid secretion in the stomach. The compound's effectiveness and safety profile have made it a subject of extensive research in the context of acid-related gastrointestinal disorders (Kromer, 1995).

Synthesis Analysis

The synthesis of pantoprazole involves complex chemical reactions, aiming to produce a compound free from sulfone impurities. An improved single-pot process has been developed to achieve high purity and yield, demonstrating the compound's intricate synthesis pathway (Mathad et al., 2004).

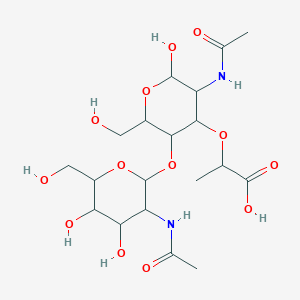

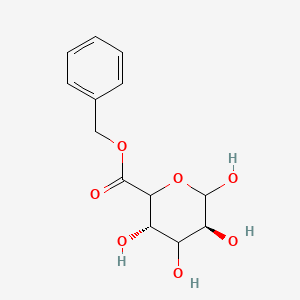

Molecular Structure Analysis

Pantoprazole's molecular structure is characterized by its benzimidazole core, which is crucial for its mechanism of action. The crystal structure of pantoprazole sodium sesquihydrate has been solved, revealing layers in the bc-plane and coordination spheres for sodium ions, demonstrating the complexity of its molecular structure (González et al., 2020).

Chemical Reactions and Properties

Pantoprazole undergoes acid-induced conversion to its active sulfenamide form, which covalently binds to the gastric H+/K(+)-ATPase enzyme, inhibiting acid secretion. This transformation is critical for its function as a proton pump inhibitor and highlights its chemical reactivity and properties under physiological conditions (Shin et al., 1993).

Physical Properties Analysis

The physical characterization of pantoprazole sodium hydrates has identified multiple crystal forms, with studies on polymorphism and pseudopolymorphism providing insights into the compound's physical stability and behavior under different conditions (Zupančič et al., 2005).

Chemical Properties Analysis

The chemical properties of pantoprazole, including its stability and interaction with cytochrome P450 enzymes, differ from those of other proton pump inhibitors. These differences may influence its tissue selectivity and safety profile, underscoring the importance of understanding the chemical properties of pantoprazole in detail (Kromer, 1995).

Applications De Recherche Scientifique

Improved Production Processes

Research has led to the development of improved and single-pot processes for the production of Pantoprazole, substantially free from sulfone impurity. These processes aim at enhancing the purity and yield of Pantoprazole, highlighting its importance in medical applications and the need for high-quality production methods (Mathad et al., 2004).

Analytical and Characterization Techniques

Several studies have focused on the validation of analytical methods, such as chiral liquid chromatography-tandem mass spectrometry, for determining Pantoprazole and its enantiomers in biological samples. These methods are crucial for investigating the stereoselective pharmacokinetics of Pantoprazole (Chen et al., 2012).

Enteric Delivery Systems

The instability of Pantoprazole under acidic conditions necessitates the development of enteric delivery systems. Research in this area has led to the preparation of Pantoprazole-loaded microspheres using various enteric-coating polymers to protect the drug in acidic media, ensuring its effectiveness (Comoglu et al., 2008).

Corrosion Inhibition

Pantoprazole has been investigated as a corrosion inhibitor for metals in acidic solutions. The research highlights its potential application beyond pharmacology, demonstrating its ability to protect metals from corrosion in specific acidic environments (Saadawy, 2018).

Safety And Hazards

The safety data sheet for Pantoprazole sulfide-B-D-glucuronide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

While specific future directions for Pantoprazole sulfide-B-D-glucuronide were not found in the search results, Pantoprazole, the parent compound, is widely used in the treatment of various gastrointestinal conditions, including GERD, stomach ulcers, and Zollinger-Ellison syndrome . Its efficacy and safety profile suggest that it will continue to be a valuable tool in the management of these conditions.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O9S/c1-33-13-5-6-25-11(17(13)34-2)8-37-22-26-10-7-9(35-21(23)24)3-4-12(10)27(22)19-16(30)14(28)15(29)18(36-19)20(31)32/h3-7,14-16,18-19,21,28-30H,8H2,1-2H3,(H,31,32)/t14-,15-,16+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFATFFTNRHGJX-MQOOWTBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)